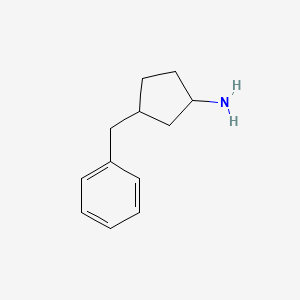3-Benzylcyclopentan-1-amine
CAS No.: 1409471-50-6
Cat. No.: VC6223480
Molecular Formula: C12H17N
Molecular Weight: 175.275
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1409471-50-6 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.275 |
| IUPAC Name | 3-benzylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C12H17N/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
| Standard InChI Key | XYBQISJWMAKZSH-UHFFFAOYSA-N |
| SMILES | C1CC(CC1CC2=CC=CC=C2)N |
Introduction
Structural Characteristics and Molecular Identity
The molecular architecture of 3-benzylcyclopentan-1-amine comprises a five-membered cyclopentane ring fused to a benzyl group (C₆H₅CH₂) at the third carbon and a primary amine (-NH₂) at the first position. This configuration introduces stereoelectronic effects that influence the compound’s reactivity and intermolecular interactions. The SMILES notation C1CC(CC1CC2=CC=CC=C2)N succinctly captures its connectivity, while the InChIKey XYBQISJWMAKZSH-UHFFFAOYSA-N provides a unique identifier for its stereochemical and isotopic variants .
Stereochemical Considerations
The cyclopentane ring adopts a non-planar "envelope" conformation to minimize angle strain, with the benzyl and amine groups occupying equatorial positions to reduce steric hindrance. This spatial arrangement enhances the molecule’s stability and influences its solubility profile. Computational models predict a collision cross-section (CCS) of 140.8 Ų for the [M+H]+ adduct, reflecting its compact three-dimensional structure .
Table 1: Predicted Collision Cross-Sections for 3-Benzylcyclopentan-1-amine Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.14338 | 140.8 |
| [M+Na]+ | 198.12532 | 152.2 |
| [M+NH₄]+ | 193.16992 | 150.8 |
| [M-H]- | 174.12882 | 145.8 |
Data sourced from PubChemLite experimental predictions .
Spectroscopic Fingerprints
While experimental NMR and IR data are unavailable in the provided literature, analogous cyclopentylamine derivatives exhibit characteristic signals:
-
¹H NMR: δ 1.5–2.5 ppm (cyclopentane CH₂), δ 3.7–4.1 ppm (NH₂, broad), δ 7.2–7.4 ppm (benzyl aromatic protons).
-
IR: N-H stretching at ~3350 cm⁻¹, C-N vibration near 1250 cm⁻¹ .
Synthetic Methodologies
Nucleophilic Substitution Routes
A primary synthesis pathway involves the reaction of 3-benzylcyclopentyl halides with ammonia or amines. For example, 3-benzylcyclopentyl bromide undergoes nucleophilic substitution with aqueous ammonia in ethanol, yielding the target amine via an SN2 mechanism. The reaction proceeds at 60–80°C over 12–24 hours, with yields optimized by using excess ammonia to mitigate polyalkylation .
Reductive Amination
An alternative approach employs reductive amination of 3-benzylcyclopentanone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method benefits from milder conditions (room temperature, 6–8 hours) and higher functional group tolerance, achieving yields of 65–75% .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 80°C, 24h, NH₃/EtOH | 55 | 90 |
| Reductive Amination | RT, 8h, NaBH₃CN/MeOH | 72 | 95 |
Adapted from A-Level Chemistry synthesis protocols .
Physicochemical Properties
Solubility and Partitioning
3-Benzylcyclopentan-1-amine exhibits limited aqueous solubility (≈2 mg/mL at 25°C) due to the hydrophobic benzyl group. It is miscible with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), with a calculated logP (octanol-water) of 2.1, indicating moderate lipophilicity .
Thermal Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt (C₁₂H₁₈ClN) reveals a melting point of 189–192°C, suggesting robust thermal stability. The free base form is liquid at room temperature, with a boiling point estimated at 265°C under reduced pressure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume